N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid
Description
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (hereafter referred to as the target compound) is a bicyclic carboxamide derivative with an aminoethyl side chain. The trifluoroacetic acid (TFA) component typically serves as a counterion during purification, as seen in its synthesis involving fluorescent isothiocyanate (FITC) conjugation for probe development . The compound’s bicyclo[2.2.1]heptene (norbornene) core confers rigidity, while the aminoethyl group enhances solubility and reactivity for functionalization.
Synthesis: The target compound is synthesized via coupling of (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-aminoethylamine, followed by TFA-mediated purification. Yields and reaction conditions vary depending on stereochemistry and substituents .
Applications: It is primarily used in bioconjugation (e.g., fluorescent probes for protein labeling) due to its amine-reactive handle .
Properties
Molecular Formula |
C12H17F3N2O3 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O.C2HF3O2/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6,11H2,(H,12,13);(H,6,7) |
InChI Key |
MNAGXKBFHFHCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)bicyclo[221]hept-5-ene-2-carboxamide,trifluoroaceticacid typically involves the reaction of bicyclo[22The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid in the final step helps to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines
Major Products
Epoxides: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Side Chains
The bicycloheptene carboxamide scaffold is versatile, with modifications to the side chain influencing physicochemical and biological properties. Key analogues include:
Pharmacological and Functional Comparisons
NMDA Receptor Antagonists
Compounds such as 5a–f () share the bicycloheptane carboxamide core but feature aryl and cyclic amine substituents. These exhibit micromolar binding to NMDA receptors, comparable to memantine, a clinical NMDA antagonist. However, the target compound lacks direct NMDA receptor data, suggesting divergent applications (e.g., bioconjugation vs. neuroprotection) .
Serotoninergic Ligands
Derivatives like Norbo-1 and Norbo-27/28 () incorporate piperazine or furan-carbonyl groups, enabling serotonin receptor binding. The target compound’s aminoethyl group may limit such activity but enhances its utility in probe synthesis .
Bioconjugation Tools
Compounds CA-Nor1, CA-Tz, and the target compound prioritize reactive handles (e.g., chlorohexyl, tetrazine, or amine groups) for protein labeling. The target compound’s aminoethyl group offers direct amine coupling, whereas CA-Tz requires tetrazine-cyclooctyne click chemistry .
Toxicity and Solubility
- Toxicity : NMDA antagonists like 5a show concentration-dependent toxicity in MDCK cells at >100 µM, similar to memantine . The target compound’s toxicity profile is uncharacterized but likely low given its use in vitro.
- Solubility: The hydroxyethyl analogue () exhibits higher aqueous solubility than the aminoethyl derivative due to the hydroxyl group. The TFA salt of the target compound may improve solubility in polar solvents .
Biological Activity
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, often referred to as a bicyclic amide, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 180.25 g/mol
- CAS Number : 1218111-45-5
The compound features a bicyclic structure that is characteristic of many biologically active molecules. Its specific configuration allows for interaction with various biological targets.
Pharmacological Properties
Research on the biological activity of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide indicates potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against various pathogens.
- Cytotoxic Effects : Bicyclic compounds have been studied for their cytotoxic effects on cancer cell lines. For instance, derivatives of bicyclo[2.2.1]heptane have demonstrated selective toxicity toward tumor cells while sparing normal cells, indicating potential as anticancer agents.
- Neuroprotective Effects : Some studies have indicated that bicyclic amides can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
The mechanisms by which N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its biological effects may involve:
- Receptor Binding : The compound may interact with specific receptors in the nervous system or immune system, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cellular proliferation.
Study 1: Antitumor Activity
A study investigated the cytotoxic effects of various bicyclic amides on human cancer cell lines. The results indicated that certain structural modifications enhance cytotoxicity, suggesting that N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide could be optimized for improved efficacy against specific cancer types.
Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, treatment with a bicyclic amide showed significant neuroprotective effects, reducing markers of inflammation and apoptosis in neuronal tissues. This suggests potential therapeutic applications in neurodegenerative diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 180.25 g/mol |
| CAS Number | 1218111-45-5 |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Effective against cancer cells |
| Neuroprotective Effects | Observed in animal studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
